Glucoheptonic acid

Descripción

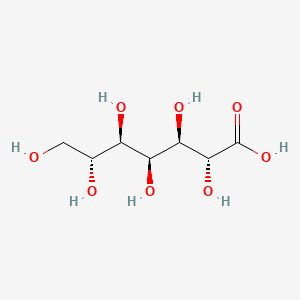

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMLJOLKUYYJFJ-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1)) | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048077 | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-74-1 | |

| Record name | D-glycero-D-gulo-Heptonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOHEPTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1F50160Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glucoheptonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glucoheptonic acid, focusing on the core reaction mechanism, experimental protocols, and quantitative data. The primary and most established method for this synthesis is the Kiliani-Fischer synthesis, a chain extension reaction that converts an aldose, in this case, D-glucose, into a seven-carbon sugar acid.

Core Synthesis Reaction: The Kiliani-Fischer Synthesis

The synthesis of this compound from D-glucose is a classic example of the Kiliani-Fischer synthesis. This process involves a two-step mechanism:

-

Nucleophilic Addition of Cyanide: The reaction is initiated by the nucleophilic attack of a cyanide ion (CN⁻) on the carbonyl carbon of the open-chain form of D-glucose. This forms a cyanohydrin intermediate. As the initial aldehyde carbon is prochiral, this addition results in the formation of two diastereomeric cyanohydrins (epimers) at the new chiral center (C2).

-

Hydrolysis of the Nitrile: The resulting mixture of cyanohydrins is then hydrolyzed under acidic or basic conditions. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the two epimers of this compound: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

A significant improvement in the industrial production of this compound involves the use of calcium cyanide in an alkaline medium, which facilitates the reaction and the subsequent isolation of the product as its calcium salt.[1]

Reaction and Experimental Workflow

The overall synthesis and purification process can be visualized as a multi-step workflow, from the initial reaction to the isolation of the final product.

Caption: Experimental workflow for the synthesis and purification of calcium glucoheptonate.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data derived from patented industrial processes.

| Parameter | Value | Reference |

| Starting Material | D-Glucose | [1] |

| Cyanide Source | Calcium Cyanide | [1] |

| Initial Reaction pH | ~10 (maintained with excess lime) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Acidification Agent | Oxalic Acid | [1] |

| Acidification pH | 3.5 - 4.5 | [1] |

| Neutralization pH | 6.5 - 6.9 | [1] |

| Yield | 60-70% of pure and colorless calcium glucoheptonate | [1] |

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure based on the principles of the Kiliani-Fischer synthesis and industrial process improvements.

Materials:

-

D-Glucose

-

Calcium Cyanide (Ca(CN)₂)

-

Calcium Hydroxide (B78521) (Lime, Ca(OH)₂)

-

Oxalic Acid (H₂C₂O₄)

-

Deionized Water

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, pH meter, filtration apparatus, rotary evaporator)

Procedure:

Step 1: Preparation of Reactant Solutions

-

Glucose Solution: Prepare a concentrated aqueous solution of D-glucose.

-

Calcium Cyanide Solution: In a separate container, dissolve calcium cyanide in deionized water. Add a slight excess of calcium hydroxide to the solution to raise the pH to approximately 10.

Step 2: Cyanohydrin Formation

-

At room temperature, slowly add the glucose solution to the calcium cyanide solution with continuous stirring.

-

Maintain the pH of the reaction mixture at approximately 10. The presence of excess lime helps to buffer the solution.[1]

-

Allow the reaction to proceed with stirring. The reaction progress can be monitored by the consumption of glucose.

-

During the reaction, ammonia (B1221849) may be evolved and should be handled in a well-ventilated fume hood.

Step 3: Hydrolysis and Initial Purification

-

Upon completion of the initial reaction, the resulting alkaline solution contains calcium glucoheptonate.

-

Slowly add a weak solution of oxalic acid to the reaction mixture with vigorous stirring until the pH reaches 3.5-4.5.[1] This step serves to neutralize the excess lime and precipitate calcium as calcium oxalate, a key purification step.[1]

-

A precipitate of calcium oxalate will form.

Step 4: Isolation of this compound Solution

-

Filter the mixture to remove the precipitated calcium oxalate. The filtrate is an acidic solution of this compound and some remaining soluble calcium glucoheptonate.

Step 5: Formation and Isolation of Calcium Glucoheptonate

-

Neutralize the purified filtrate by the controlled addition of calcium hydroxide until the pH is between 6.5 and 6.9.[1]

-

The resulting solution is a purified aqueous solution of calcium glucoheptonate.

-

Concentrate the solution under reduced pressure (in vacuo) to a syrup.[1]

-

The concentrated syrup can be further processed to crystallize the solid calcium glucoheptonate. The lactone form may crystallize out upon cooling and standing.[1]

Signaling Pathways and Logical Relationships

The core of the this compound synthesis is a chemical transformation rather than a biological signaling pathway. The logical relationship of the key chemical transformations is depicted below.

Caption: Key chemical transformations in the synthesis of this compound.

Separation of Diastereomers

The Kiliani-Fischer synthesis inherently produces a mixture of two diastereomers (epimers) of this compound. The separation of these epimers is crucial for applications requiring stereochemically pure compounds.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers. Normal phase chromatography on a silica (B1680970) gel column can often effectively separate diastereomers due to their different polarities and interactions with the stationary phase.

-

Fractional Crystallization: In some cases, the diastereomeric salts of this compound may have different solubilities, allowing for their separation by fractional crystallization.

The choice of separation method will depend on the specific properties of the diastereomers and the scale of the purification.

References

Enzymatic Synthesis of Glucoheptonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of glucoheptonic acid derivatives, with a focus on transgalactosylation methods. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic and potential biological pathways.

Introduction

This compound, a seven-carbon sugar acid, and its derivatives are gaining interest in various fields due to their potential applications in pharmaceuticals, cosmetics, and as functional food ingredients.[1] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of these compounds. This guide focuses on the primary enzymatic route currently explored: the transgalactosylation of this compound to produce novel glycosides with enhanced bioactive properties.[1]

Enzymatic Synthesis Routes

The most prominently documented method for the enzymatic synthesis of this compound derivatives is transgalactosylation catalyzed by β-galactosidase.[1] However, other enzymatic strategies, such as those involving oxidoreductases and lipases, present potential alternative routes worth exploring.

Transgalactosylation using β-Galactosidase

Transgalactosylation is a kinetically controlled reaction where a glycosidase, in this case, β-galactosidase, transfers a galactose unit from a donor substrate (typically lactose) to an acceptor molecule (sodium glucoheptonate) instead of water.[2] This process yields a galactosyl derivative of this compound.[1]

The core reaction is as follows:

Lactose (B1674315) + Sodium Glucoheptonate --(β-Galactosidase)--> Galactosyl-Glucoheptonate + Glucose

Potential Alternative Enzymatic Routes

While less explored for this compound specifically, other enzyme classes offer promising avenues for the synthesis of its derivatives:

-

Oxidoreductases: Enzymes like glucose-fructose oxidoreductase could potentially be used in a system to modify the hydroxyl groups of this compound.[3][4]

-

Lipases: Lipase-catalyzed esterification is a well-established method for synthesizing sugar esters.[5][6][7] This could be applied to this compound to produce esters with various fatty acids, potentially leading to novel surfactants or drug delivery vehicles.[8][9]

Quantitative Data on Transgalactosylation

The efficiency of the transgalactosylation of sodium glucoheptonate is influenced by several factors. The following table summarizes key quantitative data from a study using β-galactosidase from Kluyveromyces lactis.[1]

| Parameter | Condition | Product Concentration (g/L) | Yield (% of dry matter) | Reference |

| Substrate Ratio (Sodium Glucoheptonate:Lactose) | 1.9:1 (molar) | 54.5 | 10.9 | [1] |

| Initial Dry Matter | High | Higher product content | - | [1] |

| Salt Addition | 0.5–0.75 M MgCl₂ or 1 M NaCl | Significantly Increased | - | [1] |

| Salt Addition | MnCl₂ | Decreased | - | [1] |

| pH | > Optimal for hydrolysis | Decreased | - | [1] |

| Enzyme Dose | Low | Slowed synthesis | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of galactosyl-glucoheptonate.

General Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound derivatives is depicted below.

Protocol for Transgalactosylation of Sodium Glucoheptonate

This protocol is based on the methods described by Wojciechowska et al.[1]

Materials:

-

Sodium glucoheptonate

-

Lactose

-

β-galactosidase from Kluyveromyces lactis (e.g., Lactozym)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8-7.0)

-

Distilled water

-

Sodium chloride (optional)

-

Magnesium chloride (optional)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

Equipment:

-

Jacketed glass reactor or temperature-controlled water bath with a stirrer

-

pH meter

-

Analytical balance

-

HPLC system with a refractive index (RI) detector and an appropriate column (e.g., amine-based column) for carbohydrate analysis.

Procedure:

-

Substrate Solution Preparation:

-

Prepare a solution of sodium glucoheptonate and lactose in sodium phosphate buffer. A molar ratio of 1.9:1 (sodium glucoheptonate:lactose) has been shown to be effective.[1]

-

The total dry matter content can be varied, with higher concentrations potentially leading to higher product yields.

-

If investigating the effect of salts, add NaCl or MgCl₂ to the desired concentration.

-

Adjust the pH of the solution to 6.9-7.0 using HCl or NaOH.

-

-

Enzymatic Reaction:

-

Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

-

Add the β-galactosidase enzyme. The enzyme dose should be optimized; a starting point could be around 214 U/g of lactose.[1]

-

Maintain the reaction at a constant temperature and pH with continuous stirring.

-

Take samples at regular intervals (e.g., every hour) for analysis.

-

-

Reaction Quenching and Sample Preparation:

-

To stop the reaction, inactivate the enzyme in the collected samples by heating (e.g., 100°C for 5 minutes).

-

Centrifuge the samples to remove any precipitated protein.

-

Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

-

-

Product Analysis by HPLC:

-

Analyze the samples using an HPLC system equipped with an RI detector.

-

Use a suitable column for separating sugars and sugar acids.

-

Quantify the product formation based on the peak area and a standard curve if a pure standard is available.

-

Protocol for Product Purification

-

Cation Exchange Chromatography:

-

Pass the final reaction mixture through a column packed with a strong cation exchanger (e.g., Amberlite IR 120, hydrogen form) to remove sodium and other cations.

-

-

Concentration:

-

Concentrate the eluate from the cation exchange column using a rotary evaporator to increase the concentration of the this compound derivative.

-

-

Size Exclusion Chromatography (SEC):

-

Further purify the concentrated product using SEC to separate the desired derivative from unreacted substrates and byproducts based on size.

-

Protocol for Product Characterization

-

Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the purified derivative and confirm the addition of a galactose moiety.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR, as well as 2D NMR experiments (e.g., COSY, HSQC, HMBC), to elucidate the complete structure of the galactosyl-glucoheptonate, including the linkage position of the galactose.[11]

Biological Activity and Potential Signaling Pathways

While the direct involvement of this compound derivatives in specific intracellular signaling pathways has not been extensively studied, their biological activities suggest potential interactions with microbial systems and possible roles as enzyme inhibitors.

Prebiotic and Antimicrobial Activity

Galactosyl derivatives of this compound have shown promising prebiotic potential by stimulating the growth of beneficial gut bacteria such as Lactobacillus strains.[12] They have also demonstrated antibacterial activity against pathogenic strains like S. Choleraesuis, S. epidermidis, and Staphylococcus aureus.[12]

Potential for Quorum Sensing Inhibition

The observed antibacterial activity could be mediated through the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence.[4][13] Further research is needed to investigate if these derivatives can act as QS inhibitors.

Potential as Enzyme Inhibitors

Given their structure as sugar analogs, this compound derivatives could potentially act as inhibitors for various enzymes involved in carbohydrate metabolism or modification, such as glycosidases or kinases.[14][15] This remains a speculative area requiring further investigation.

Conclusion

The enzymatic synthesis of this compound derivatives, particularly through transgalactosylation with β-galactosidase, presents a viable and promising route for producing novel bioactive compounds. This guide has provided a comprehensive overview of the current state of knowledge, including detailed protocols and quantitative data. While the exploration of alternative enzymatic routes and the elucidation of their precise mechanisms of biological action, especially in relation to cell signaling, are still in their early stages, the potential applications of these derivatives in the pharmaceutical and nutraceutical industries warrant continued research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Transglycosylation abilities of β-d-galactosidases from GH family 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous enzymatic synthesis of gluconic acid and sorbitol: production, purification, and application of glucose-fructose oxidoreductase and gluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by South Florida plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of novel D-glucuronic acid fatty esters using Candida antarctica lipase in tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-catalyzed glucose fatty acid ester synthesis in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scbt.com [scbt.com]

An In-depth Technical Guide to the Alpha and Beta Isomers of Glucoheptonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha and beta isomers of glucoheptonic acid, focusing on their core chemical principles, physicochemical properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and formulation development.

Introduction to this compound and its Isomerism

This compound, a seven-carbon sugar acid, is structurally related to glucose. It is synthesized from glucose through the Kiliani-Fischer synthesis, which extends the carbon chain. This process results in the formation of two epimers at the C2 position: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

In aqueous solution, the open-chain carboxylic acid form of this compound exists in equilibrium with cyclic hemiacetal structures. The formation of these rings, typically five-membered (furanose) or six-membered (pyranose), creates a new chiral center at the anomeric carbon (C1). This gives rise to two diastereomeric isomers, designated as alpha (α) and beta (β) anomers. The orientation of the hydroxyl group on the anomeric carbon relative to the stereocenter that determines the D- or L-configuration (C6 in this case) distinguishes the α and β forms.

The interconversion between the α and β anomers in solution, passing through the open-chain form, is a phenomenon known as mutarotation. This dynamic equilibrium is crucial to understanding the chemical and biological properties of this compound.

Physicochemical Properties of Alpha and Beta Isomers

Direct experimental data on the specific physicochemical properties of the isolated alpha and beta anomers of this compound are not extensively reported in publicly available literature. However, based on the well-established principles of carbohydrate chemistry and data from analogous compounds like D-glucose and other heptoses, we can infer their expected properties.

Table 1: Expected Physicochemical Properties of α- and β-D-Glucoheptonic Acid Pyranose Anomers

| Property | α-D-Glucoheptonic Acid (Pyranose) | β-D-Glucoheptonic Acid (Pyranose) | Reference Compound Data (D-Glucose Anomers) |

| Molecular Formula | C₇H₁₄O₈ | C₇H₁₄O₈ | C₆H₁₂O₆ |

| Molecular Weight | 226.18 g/mol | 226.18 g/mol | 180.16 g/mol |

| Melting Point (°C) | Expected to be distinct | Expected to be distinct | α-D-glucose: 146 °C; β-D-glucose: 150 °C |

| Specific Optical Rotation ([_α]D) | Expected to be more positive | Expected to be less positive | α-D-glucose: +112.2°; β-D-glucose: +18.7°; Equilibrium: +52.7°[1][2] Note: A commercial sample of α-D-glucoheptonic acid sodium salt has a reported specific rotation of +5.5° to +6.5° (c=4 in water). |

| Solubility in Water | High | High | Both anomers of D-glucose are highly soluble in water. |

| ¹H NMR (Anomeric Proton, ppm) | Expected downfield shift (~5.2 ppm) | Expected upfield shift (~4.6 ppm) | For D-glucose, the α-anomeric proton is at ~5.23 ppm, while the β-anomeric proton is at ~4.64 ppm.[3] |

| ¹³C NMR (Anomeric Carbon, ppm) | Expected chemical shift | Expected chemical shift | For D-glucose, the α-anomeric carbon is at ~93 ppm, and the β-anomeric carbon is at ~97 ppm. |

| Equilibrium in D₂O | Expected to be the minor anomer | Expected to be the major anomer | For D-glucose, the equilibrium mixture contains approximately 36% α-anomer and 64% β-anomer.[1][3] |

Experimental Protocols for Characterization

The characterization and differentiation of the alpha and beta anomers of this compound rely on standard analytical techniques employed in carbohydrate chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the unambiguous characterization of anomeric forms in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The anomeric protons are typically found in the region of 4.5-5.5 ppm. The α-anomeric proton generally resonates at a lower field (higher ppm value) than the β-anomeric proton.[3]

-

The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), ³J(H₁,H₂), is diagnostic of the anomeric configuration in pyranose rings. For a gluco-configuration, the β-anomer (trans-diaxial H-1 and H-2) will have a larger coupling constant (typically ~8 Hz) compared to the α-anomer (axial-equatorial relationship, ~3-4 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The anomeric carbon (C-1) signals are typically found between 90-100 ppm. The chemical shift of C-1 is sensitive to the anomeric configuration.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish the connectivity between protons, confirming the H-1 to H-2 coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, allowing for the definitive assignment of the anomeric proton and carbon signals for each anomer.

-

-

Data Analysis:

-

Integrate the anomeric proton signals in the ¹H NMR spectrum to determine the relative concentrations of the α and β anomers at equilibrium.

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each anomer will have a characteristic specific optical rotation.

Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 to 10 g per 100 mL) in a suitable solvent, typically water.

-

Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank).

-

Fill a polarimeter cell of a known path length (e.g., 1 decimeter) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α).

-

-

Calculation of Specific Rotation ([α]D):

-

Use the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

-

Mutarotation Study:

-

To observe mutarotation, dissolve a pure anomer (if isolated) in the solvent and take readings of the optical rotation at regular time intervals until a stable value is reached. The initial and final rotation values correspond to the pure anomer and the equilibrium mixture, respectively.[2]

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the anomers.

Protocol for HPLC Analysis:

-

Stationary Phase: Utilize a column designed for carbohydrate analysis, such as an amino-functionalized silica (B1680970) column or a specialized ligand-exchange column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used for amino columns.

-

Detection: A refractive index (RI) detector is typically used for carbohydrate analysis.

-

Anomer Separation: The separation of anomers can be challenging due to their rapid interconversion. To achieve separation, the analysis is often performed at low temperatures to slow down mutarotation. Alternatively, specialized chiral columns can be employed.

Biological Activity and Significance

While the biological activities of this compound as a mixture are known, particularly its use as a chelating agent, specific studies comparing the biological effects of the individual alpha and beta anomers are limited. Research on the related D-glycero-D-gulo-heptose has shown that it does not inhibit glucose-induced insulin (B600854) release, unlike D-mannoheptulose.[4] The stereochemistry at the anomeric center can significantly influence biological activity, as it dictates the molecule's three-dimensional shape and its ability to bind to enzymes and receptors. Further research is warranted to explore the distinct biological roles of the α and β anomers of this compound, which could have implications for drug development and nutritional science.

Visualizations

Cyclization of D-Glucoheptonic Acid

The following diagram illustrates the equilibrium between the open-chain form of D-glycero-D-gulo-heptonic acid and its cyclic pyranose anomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. magritek.com [magritek.com]

- 4. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,3,4,5,6,7-Hexahydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6,7-Hexahydroxyheptanoic acid, an aldoheptonic acid, is a polyhydroxylated carboxylic acid of significant interest in carbohydrate chemistry and biochemistry. Its structure, possessing multiple chiral centers, gives rise to a large number of stereoisomers, each with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the stereoisomerism of 2,3,4,5,6,7-hexahydroxyheptanoic acid, outlines key experimental methodologies for their study, and explores their potential biological significance.

Stereoisomerism of 2,3,4,5,6,7-Hexahydroxyheptanoic Acid

The open-chain structure of 2,3,4,5,6,7-hexahydroxyheptanoic acid features five chiral centers at carbons 2, 3, 4, 5, and 6. According to the Van't Hoff rule (2^n), this results in a theoretical maximum of 32 stereoisomers . These stereoisomers exist as 16 pairs of enantiomers.

The nomenclature and stereochemical configuration of these isomers are systematically derived from the corresponding aldoheptose sugars. The "D" or "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carboxyl group (C6). The prefixes such as "glycero-," "gulo-," "manno-," etc., describe the stereochemistry of the remaining chiral centers. For example, D-glycero-D-gulo-heptonic acid is one of the 32 stereoisomers.

Fischer Projections of the D-Aldoheptonic Acid Stereoisomers

The following diagram illustrates the systematic generation of the 16 D-isomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid, analogous to the D-aldoheptoses. The corresponding 16 L-isomers are the mirror images of these structures.

Physicochemical Properties

| Stereoisomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (degrees) |

| D-glycero-D-gulo-Heptonic acid | C₇H₁₄O₈ | 226.18 | Data not available | Data not available |

| L-glycero-L-gulo-Heptonic acid | C₇H₁₄O₈ | 226.18 | Data not available | Data not available |

| ... (other isomers) ... | C₇H₁₄O₈ | 226.18 | Data not available | Data not available |

Note: The lack of comprehensive data highlights a significant area for future research in the characterization of these stereoisomers.

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid is a non-trivial task, often involving stereoselective reactions starting from chiral precursors, such as commercially available monosaccharides.

General Synthetic Strategy:

-

Chain Extension of Aldohexoses: A common method is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldohexose by one carbon, creating two epimeric aldoheptoses.

-

Oxidation: The resulting aldoheptoses can then be oxidized to their corresponding aldoheptonic acids.

-

Purification and Separation: The separation of the resulting diastereomers is typically achieved through fractional crystallization of their salts (e.g., with brucine (B1667951) or strychnine) or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

Detailed Protocol for Chromatographic Separation of Sugar Acids:

A general protocol for the separation of sugar acids using paper or thin-layer chromatography is as follows:

-

Preparation of the Stationary Phase: A strip of Whatman No. 1 chromatography paper or a silica (B1680970) gel TLC plate is used as the stationary phase.

-

Sample Application: A small spot of the mixture of sugar acids, along with individual standards, is applied to the baseline of the chromatography medium.

-

Development of the Chromatogram: The chromatogram is developed in a sealed tank containing a suitable solvent system. A common mobile phase for the separation of sugar acids is a mixture of n-butanol, acetic acid, and water.

-

Visualization: After development, the chromatogram is dried, and the spots are visualized by spraying with a suitable reagent, such as ammoniacal silver nitrate (B79036) or p-anisidine (B42471) hydrochloride, followed by heating.

-

Analysis: The retention factor (Rf) value of each spot is calculated and compared with the standards for identification.

Determination of Specific Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Protocol:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).

-

Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration (c) in a suitable solvent.

-

Measurement: Fill the polarimeter tube of a known path length (l) with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589.3 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)

Biological Significance and Potential Applications

While specific biological roles for each of the 32 stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid are not well-documented, the broader class of sugar acids exhibits a range of biological activities.

Potential Roles:

-

Metabolic Intermediates: These compounds may serve as intermediates in carbohydrate metabolism or be products of microbial metabolism.

-

Enzyme Inhibition: There is evidence that sugar acids and their lactones can act as inhibitors of enzymes such as β-glucuronidase.[1][2][3][4][5] Inhibition of β-glucuronidase is a target of interest in cancer research, as this enzyme can deconjugate glucuronidated drugs and carcinogens in the gut.

Logical Pathway for Investigating Biological Activity:

Conclusion

The 32 stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid represent a rich and largely unexplored area of stereochemistry. While the theoretical framework for their structure and nomenclature is well-established, a significant lack of empirical data on their individual physicochemical properties and biological activities persists. This guide provides a foundational understanding and a methodological framework to encourage further research into the synthesis, characterization, and potential therapeutic applications of these complex molecules. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of carbohydrate chemistry, drug discovery, and biomedical research.

References

- 1. The preparation and properties of beta-glucuronidase. IV. Inhibition by sugar acids and their lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of β-glucuronidase by saccharic acid and the role of the enzyme in glucuronide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibition of β-Glucuronidase by Saccharic Acid and the Role of the Enzyme in Glucuronic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation and Stability of Glucoheptonic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation and stability of glucoheptonic acid lactone. It delves into the mechanisms of lactonization, the influence of environmental factors such as pH on stability, and detailed methodologies for its synthesis and analysis. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

D-Glucoheptonic acid is a seven-carbon sugar acid, a higher homolog of gluconic acid. In aqueous solutions, it exists in a dynamic equilibrium with its intramolecular esters, known as this compound lactones. The most common form is the D-glucoheptonic acid-1,4-lactone (a γ-lactone), a chiral compound with a five-membered ring.[1][2] Understanding the equilibrium between the open-chain acid and the cyclic lactone is critical in various applications, including pharmaceuticals, where the lactone form may exhibit different biological activity or solubility compared to the parent acid.

Lactone Formation: Mechanism and Synthesis

The formation of a lactone from its corresponding hydroxy acid is an intramolecular esterification. This process is typically reversible and acid-catalyzed.

2.1. Mechanism of Lactonization

In an acidic aqueous solution, the formation of this compound lactone is initiated by the protonation of the carboxylic acid group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups along the carbon chain. The subsequent loss of a water molecule results in the formation of the cyclic ester, the lactone.

While specific studies on this compound are limited, extensive research on the closely related gluconic acid provides a robust model. In acidic solutions, gluconic acid forms both a six-membered δ-lactone and a five-membered γ-lactone.[3][4][5] The δ-lactone tends to form more readily; however, as the pH decreases below 2.5, the formation of the γ-lactone becomes more significant.[3][4][5] A similar equilibrium between δ- and γ-lactones is expected for this compound.

References

- 1. usbio.net [usbio.net]

- 2. D-Glucoheptonic acid-1,4-lactone | 60046-25-5 | MG00664 [biosynth.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactonization and protonation of gluconic acid: a thermodynamicand kinetic study by potentiometry, nmr and esi-ms - UNT Digital Library [digital.library.unt.edu]

A Comprehensive Technical Guide to the Chemical Properties of Glucoheptonic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of glucoheptonic acid salts. This document summarizes quantitative data, details experimental protocols for property determination, and visualizes key industrial and pharmaceutical workflows, serving as an essential resource for professionals in research, science, and drug development.

Core Chemical Properties of this compound Salts

This compound, a seven-carbon sugar acid, forms salts with various cations, exhibiting a range of chemical properties that make them valuable in diverse applications. The most commercially significant salts include sodium, calcium, and zinc glucoheptonate. Their utility is primarily derived from their high water solubility, stability across a range of conditions, and exceptional chelating ability.

Physical and Chemical Properties

This compound salts are typically white to off-white, crystalline or amorphous powders. They are highly soluble in water, a property that is crucial for their application in aqueous formulations.

Table 1: Physical and Chemical Properties of Common this compound Salts

| Property | Sodium Glucoheptonate | Calcium Glucoheptonate | Zinc Glucoheptonate |

| Appearance | White to off-white crystalline powder[1] | White or very slightly yellow, amorphous powder, hygroscopic[2] | White crystalline or granular powder[3] |

| Molecular Formula | C₇H₁₃NaO₈[4] | C₁₄H₂₆CaO₁₆[5] | C₁₂H₂₂ZnO₁₄[6] |

| Molecular Weight | 248.16 g/mol [4] | 490.42 g/mol (anhydrous basis)[5] | 455.68 g/mol [3] |

| Water Solubility | Freely soluble[7]; 289 g/L (predicted)[8] | Very soluble[2]; Soluble[5] | Easily soluble, solubility increases with temperature[3] |

| pH (1% solution) | 7.0 - 9.0[4] | - | 4.0 - 7.0[3] |

Chelation and Stability

A defining characteristic of glucoheptonate salts is their potent chelating ability. The glucoheptonate anion can form stable, water-soluble complexes with di- and trivalent metal ions across a wide pH range, with particularly exceptional performance in alkaline conditions.[1][9] This sequestration of metal ions prevents their precipitation and interference in various chemical processes.

Table 2: Overview of Chelation Properties and Stability

| Property | Description |

| Chelating Action | Forms stable, water-soluble complexes with metal ions such as Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, and others.[1] This action prevents the precipitation of metal hydroxides in alkaline solutions and mitigates the catalytic effects of metal ions in various chemical systems. |

| pH Stability | Glucoheptonate complexes are notably stable in highly alkaline environments, a significant advantage over many other chelating agents.[1][4] Sodium glucoheptonate solutions are compatible with strong alkali solutions (pH 8.0-10.0).[11] |

| Thermal Stability | This compound salts generally exhibit good thermal stability. For instance, zinc gluconate, a similar sugar acid salt, is stable at room temperature but may decompose at temperatures above 200°C.[3] The thermal stability of pharmaceutical salts is a critical parameter for storage and processing.[12][13] |

| Solution Stability (Calcium) | Solutions of calcium glucoheptonate, particularly the α-epimer, can be prone to precipitation upon storage.[11] Stability can be enhanced by autoclaving, which is thought to destroy seed crystals. The relative proportion of α and β epimers influences solution stability.[11] |

Experimental Protocols

The following sections detail methodologies for determining key chemical properties of this compound salts.

Determination of Chelation Capacity and Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stoichiometry and stability constants of metal-ligand complexes.[14][15][16]

Objective: To determine the stability constant of a metal-glucoheptonate complex.

Materials:

-

This compound salt (e.g., sodium glucoheptonate)

-

Metal salt solution of known concentration (e.g., FeCl₃, CuSO₄)

-

Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Inert electrolyte solution (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength

-

High-purity water

-

pH meter with a combination glass electrode

-

Burette

-

Stirrer

-

Thermostated reaction vessel

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Ligand Protonation Constants:

-

Titrate a known concentration of this compound with the standardized strong base in the presence of the inert electrolyte.

-

Record the pH as a function of the volume of base added.

-

Calculate the protonation constants of this compound from the titration curve using appropriate software.

-

-

Metal-Ligand Titration:

-

Prepare a solution containing known concentrations of the this compound salt, the metal salt, and the inert electrolyte in the thermostated vessel.

-

Titrate this solution with the standardized strong base.

-

Record the pH as a function of the volume of base added.

-

-

Data Analysis:

-

The titration data will show a displacement of the titration curve in the presence of the metal ion compared to the ligand-only titration, indicating complex formation.

-

Use specialized software (e.g., HYPERQUAD) to refine the ligand protonation constants and to calculate the stepwise and overall stability constants (β) for the metal-glucoheptonate complexes.[10]

-

Characterization of Metal Chelation by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of colored metal-glucoheptonate complexes and to determine their stoichiometry.[17]

Objective: To determine the stoichiometry of a colored metal-glucoheptonate complex using Job's method of continuous variation.

Materials:

-

This compound salt solution of known concentration

-

Colored metal salt solution of the same concentration (e.g., CuSO₄)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. The total volume of all solutions should be the same.

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the metal-glucoheptonate complex by scanning a solution containing the complex across a range of wavelengths.

-

Measure the absorbance of each prepared solution at this λ_max.

-

-

Job's Plot:

-

Plot the absorbance versus the mole fraction of the ligand (or metal).

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

-

Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is a standard method for evaluating the thermal stability of solid materials.[18]

Objective: To determine the decomposition temperature of a solid this compound salt.

Materials:

-

Solid this compound salt sample

-

Thermogravimetric analyzer (TGA)

-

Inert atmosphere (e.g., nitrogen gas)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound salt into the TGA sample pan.

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show a plot of mass versus temperature.

-

The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The temperature at which a certain percentage of mass is lost (e.g., 5%) can also be used to define the decomposition temperature.

-

Visualizations of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate logical workflows for the application of this compound salts in industrial and pharmaceutical contexts.

Industrial Metal Cleaning Workflow

Glucoheptonates are integral to industrial cleaning processes, particularly for rust and scale removal, due to their potent chelating action in alkaline conditions.[19][20][21][22]

Caption: Workflow for industrial metal cleaning using a glucoheptonate-based alkaline solution.

Pharmaceutical Formulation Process

In pharmaceuticals, glucoheptonate salts can be used as excipients, for example, as a source of a mineral (e.g., calcium glucoheptonate) or to enhance the stability of a formulation by chelating trace metal ions.[23][24][25]

Caption: Logical workflow for the incorporation of a glucoheptonate salt as an excipient in a solid dosage form pharmaceutical formulation.

This technical guide provides a foundational understanding of the chemical properties of this compound salts, equipping researchers, scientists, and drug development professionals with the necessary knowledge for their effective application. The provided experimental protocols offer a starting point for the quantitative analysis of these versatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers [anmol.org]

- 3. sszp.eu [sszp.eu]

- 4. glorywh.com [glorywh.com]

- 5. Calcium glucoheptonate | C14H26CaO16 | CID 62859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium glucoheptonate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Showing Compound Sodium glucoheptonate (FDB010269) - FooDB [foodb.ca]

- 9. Sodium glucoheptonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 11. The stability of calcium glucoheptonate solutions - UBC Library Open Collections [open.library.ubc.ca]

- 12. tainstruments.com [tainstruments.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2 [tau.ac.il]

- 17. ijpras.com [ijpras.com]

- 18. Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants [mdpi.com]

- 19. The role of Chelating Agents in metal finishing | PAVCO [pavco.com]

- 20. essind.com [essind.com]

- 21. Chelating Technology | Metal Cleaning | Rust Remover - Zavenir Daubert [zavenir.com]

- 22. technotes.alconox.com [technotes.alconox.com]

- 23. pharmtech.com [pharmtech.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. ipsf.org [ipsf.org]

The Uncharted Territory: A Technical Guide to the Putative Metabolic Pathway of Glucoheptonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, represents a fascinating yet largely unexplored area of carbohydrate metabolism. While the metabolic fates of more common hexose-derived acids like gluconic and glucuronic acid are well-documented, the biochemical pathway for this compound remains to be fully elucidated. This technical guide synthesizes current knowledge on the metabolism of related sugar acids to propose a putative pathway for this compound catabolism, primarily within a microbial context. This document provides a framework for future research by outlining potential enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols necessary to validate and characterize this metabolic route. Such understanding is crucial for applications in biotechnology, where microbial conversion of rare sugars is harnessed, and in drug development, where targeting unique metabolic pathways can be a strategy for antimicrobial therapies.

A Putative Biochemical Pathway for this compound Metabolism

Based on established principles of sugar acid catabolism in microorganisms, a plausible metabolic pathway for this compound can be inferred. This putative pathway likely involves a series of enzymatic reactions that convert this compound into intermediates that can enter central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The proposed pathway initiates with the oxidation of a heptose sugar to form this compound, followed by a dehydration step and subsequent aldol (B89426) cleavage.

The Role of Glucoheptonic Acid in Plant Nutrition: A Technical Guide to its Application as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this document explores the role of glucoheptonic acid in plant-related applications, it is crucial to note that extensive research on this compound as an endogenous metabolite in plants is limited. The primary focus of current scientific literature and commercial application is on its exogenous use as a chelating agent to enhance micronutrient delivery to crops.

Executive Summary

This compound, a seven-carbon sugar acid, and its salts, glucoheptonates, have emerged as effective and biodegradable chelating agents in agriculture. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound as a means to improve micronutrient availability for plants. It summarizes available quantitative data on its application, details relevant experimental protocols for efficacy evaluation, and presents visual representations of the chelation process and experimental workflows. The information is intended to inform researchers and professionals in plant science and agrochemical development about the current understanding and potential of this compound in enhancing crop nutrition.

Chemical Properties and Synthesis of this compound

This compound (C₇H₁₄O₈) is a polyhydroxy carboxylic acid structurally related to glucose.[1] It is a carbohydrate acid that can exist in various stereoisomeric forms.[1][2] Its structure, featuring multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group, allows it to form stable complexes with di- and trivalent metal ions.[3]

The synthesis of this compound has been described in patent literature, with methods evolving to improve yield and purity. A common method involves the reaction of a glucose solution with a cyanide salt, such as calcium cyanide, in an alkaline environment.[4] This process, an extension of the Kiliani-Fischer synthesis, lengthens the carbon chain of the glucose molecule. Subsequent reaction with an acid, such as oxalic acid, can then be used to produce the free this compound.[4] Another patented method describes the reaction of a soluble cyanide with dextrose in an aqueous solution, followed by the removal of ammonia (B1221849) to yield a crystalline alpha glucoheptonate salt.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₈ | [1][2] |

| Molecular Weight | 226.18 g/mol | [2] |

| Boiling Point | 727.8 ± 60.0 °C (Predicted) | [2] |

| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.35 ± 0.35 (Predicted) | [2] |

| Synonyms | Gluceptate, alpha-Glucoheptonic acid, D-glycero-D-gulo-Heptonic acid | [1] |

Mechanism of Action: Chelation and Micronutrient Availability

Micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) are essential for plant growth and development, acting as cofactors for numerous enzymes and playing critical roles in photosynthesis and other metabolic pathways.[6] However, in many soils, particularly those with alkaline pH, these micronutrients can become unavailable to plants by precipitating as insoluble hydroxides or oxides.[7][8]

Chelating agents are organic molecules that can "claw" onto positively charged metal ions, forming a stable, ring-like structure called a chelate.[8] This process protects the micronutrient from reacting with other soil components and keeps it in a soluble, plant-available form.[7][9]

This compound and its salts act as natural, biodegradable chelating agents.[7] The hydroxyl and carboxyl groups of the glucoheptonate molecule form coordinate bonds with the metal ion, effectively shielding it from precipitation.[10] This chelated micronutrient can then be more readily absorbed by the plant's roots or leaves.[6]

One of the key advantages of glucoheptonates is their biodegradability, which prevents the long-term accumulation of synthetic chelating agents in the soil.[7] There is also evidence to suggest that the glucoheptonate molecule, once it has released the micronutrient within the plant, can be utilized in the plant's metabolic pathways, providing an additional source of carbon.[7][9]

Efficacy and Application in Agriculture

Glucoheptonate chelates are used in a variety of agricultural applications to correct and prevent micronutrient deficiencies in a wide range of crops, including fruits, vegetables, row crops, and turf.[10][11] They can be applied to the soil or as a foliar spray.[11]

Quantitative Data on Application and Efficacy

While extensive peer-reviewed, comparative studies with detailed tabular data on the efficacy of this compound chelates are not abundant in publicly accessible literature, product specifications and some research provide insights into their application and effectiveness.

A study on cotton indicated that foliar application of zinc gluconate and iron gluconate resulted in increased seed cotton yield.[12] Another review highlights the efficacy of zinc gluconate in improving yield and quality in various crops, noting its high solubility, stability, and bioavailability.[2]

The following tables summarize typical application rates for commercially available glucoheptonate chelate products.

Table 2: Typical Foliar Application Rates for Glucoheptonate Chelates

| Product Type | Application Rate (per acre) | Water Volume (per acre) | Target Crops | Reference(s) |

| Iron/Manganese Glucoheptonate | 0.7 - 2.0 gallons | 44 - 88 gallons | Turf, Ornamentals, Row Crops | [7] |

| Iron Glucoheptonate (5%) | 0.3 - 1.0 gallons | 44 - 88 gallons | Turf, Ornamentals | [8] |

| Micronutrient Mix (Glucoheptonate) | 1 - 2 pints | Minimum 20 gallons | Wide range of crops | [10] |

Table 3: Typical Soil Application Rates for Glucoheptonate Chelates

| Product Type | Application Rate (per acre) | Condition | Target Crops | Reference(s) |

| Micronutrient Mix (Glucoheptonate) | 1 Quart | Maintenance | Wide range of crops | [10] |

| Micronutrient Mix (Glucoheptonate) | 0.5 - 1 Gallon | Moderate Deficiency | Wide range of crops | [10] |

| Micronutrient Mix (Glucoheptonate) | 1 - 1.5 Gallons | Heavy Deficiency | Wide range of crops | [10] |

It is important to note that one study investigating the solubility of iron, manganese, and magnesium in two alkaline soils found that glucoheptonate did not increase the solubility of these micronutrients compared to their sulfate (B86663) forms under the tested conditions.[13] This suggests that the efficacy of glucoheptonate chelates can be soil-dependent and that foliar applications may be a more reliable method of delivery in some cases.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound chelates, a combination of controlled fertilizer trials and detailed plant tissue analysis is required.

Fertilizer Efficacy Trial Design

A standard approach for evaluating the efficacy of a new fertilizer formulation, such as a glucoheptonate chelate, involves a randomized complete block design (RCBD).

Key Components of an Efficacy Trial:

-

Treatments:

-

Negative Control (no micronutrient application)

-

Positive Control (standard micronutrient fertilizer, e.g., sulfate or a synthetic chelate like EDTA)

-

Glucoheptonate Chelate Treatment(s) (at various application rates)

-

-

Replication: Each treatment should be replicated multiple times (typically 3-5) to account for field variability.

-

Randomization: Treatments should be randomly assigned within each block.

-

Data Collection: Key parameters to measure include:

-

Plant height and biomass at various growth stages

-

Chlorophyll content (e.g., using a SPAD meter)

-

Crop yield and quality parameters

-

Nutrient concentration in plant tissues

-

Plant Tissue Analysis for Nutrient Content

To quantify the uptake of micronutrients, plant tissue samples are collected, prepared, and analyzed for their elemental composition.

5.2.1 Sample Preparation and Digestion

-

Sampling: Collect the appropriate plant tissue at the specified growth stage (e.g., the most recently matured leaves).

-

Washing: Thoroughly wash the samples with deionized water to remove any surface contamination.

-

Drying: Dry the samples in an oven at 60-70°C to a constant weight.

-

Grinding: Grind the dried tissue to a fine powder.

-

Digestion: Digest a known weight of the powdered sample to bring the elements into solution. A common method is wet digestion with a mixture of acids.

-

Nitric Acid-Hydrogen Peroxide Digestion:

-

Weigh approximately 0.5 g of dried plant tissue into a digestion tube.

-

Add 5 mL of concentrated nitric acid (HNO₃). Let it stand for several hours.

-

Heat the tubes in a digestion block at 120-130°C for 14-16 hours.

-

Cool the tubes and add hydrogen peroxide (H₂O₂) in small increments until the solution is clear.

-

Continue heating until the volume is reduced.

-

Cool the digest and dilute to a final volume (e.g., 50 mL) with deionized water.

-

-

5.2.2 Elemental Analysis

The concentration of micronutrients in the digested solution is typically determined using atomic spectroscopy techniques:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a widely used technique for the simultaneous multi-element analysis of plant tissues.[13] It offers high throughput and good sensitivity for most essential nutrients.

-

Atomic Absorption Spectrometry (AAS): AAS is another reliable method for quantifying individual elements. It is highly sensitive and specific for the element being analyzed.

Metabolic Fate and Biodegradation

A significant advantage of this compound as a chelating agent is its natural origin and biodegradability.[7] While synthetic chelates like EDTA can persist in the environment, glucoheptonates are expected to be broken down by soil microorganisms.[9]

The precise metabolic pathway of this compound within the plant is not well-documented in scientific literature. However, it is hypothesized that, as a sugar acid, it can be integrated into the plant's carbon metabolism. For instance, the related gluconic acid is known to be metabolized by some plant-associated bacteria.[1] It is plausible that this compound could be similarly processed, potentially entering pathways like the pentose (B10789219) phosphate (B84403) pathway after enzymatic modification. Further research is needed to elucidate the specific enzymes and metabolic intermediates involved in the catabolism of this compound in plants.

Conclusion and Future Directions

This compound and its salts serve as effective, biodegradable chelating agents for the delivery of essential micronutrients to plants. Their ability to maintain micronutrients in a soluble and plant-available form, particularly in challenging soil conditions, makes them a valuable tool in modern agriculture. While current knowledge is largely based on practical application and product-based data, there is a clear need for more fundamental, peer-reviewed research to:

-

Generate comprehensive, comparative quantitative data on the efficacy of this compound chelates versus other chelating agents across a wider range of crops and soil types.

-

Elucidate the specific metabolic pathways for the uptake, translocation, and catabolism of the glucoheptonate molecule within different plant species.

-

Characterize the microbial pathways and kinetics of glucoheptonate biodegradation in various soil environments.

Such research will not only provide a more robust scientific foundation for the use of this compound in agriculture but also pave the way for the development of even more efficient and sustainable nutrient management strategies.

References

- 1. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A glucuronic-decomposing enzyme from rumen micro-organisms. 3. Mode of action, specificity and inhibition by acidic sugar derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. A glucosinolate metabolism pathway in living plant cells mediates broad-spectrum antifungal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bilirubin - Wikipedia [en.wikipedia.org]

- 9. keyplex.com [keyplex.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chelating Properties of Glucoheptonic Acid with Divalent Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, and its salts (glucoheptonates) are recognized for their excellent chelating properties, particularly in alkaline environments. This technical guide provides a comprehensive overview of the interaction between this compound and various divalent metal ions. While specific thermodynamic data for this compound remains scarce in publicly available literature, this guide draws upon established knowledge of the closely related and well-studied gluconic acid to infer and present the expected chelating behavior. The structural similarity between gluconic acid (a six-carbon sugar acid) and this compound (a seven-carbon sugar acid) suggests analogous coordination chemistry, with the additional hydroxyl group in this compound potentially influencing the stability and stoichiometry of the resulting metal complexes.

This document details the fundamental principles of chelation, presents available and inferred quantitative data on stability constants, outlines detailed experimental protocols for characterization, and provides visualizations of the chelation process and experimental workflows.

Fundamentals of Chelation by this compound

Chelation is a process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. This compound, with its carboxyl group and multiple hydroxyl groups, acts as an effective chelating agent for divalent metal ions.

The chelation reaction can be represented by the following equilibrium:

M²⁺ + Lⁿ⁻ ⇌ [ML]²⁻ⁿ

Where:

-

M²⁺ is the divalent metal ion.

-

Lⁿ⁻ is the deprotonated this compound anion (ligand).

-

[ML]²⁻ⁿ is the metal-glucoheptonate complex.

The stability of this complex is quantified by the stability constant (K) , also known as the formation constant. A higher stability constant indicates a stronger bond between the metal ion and the chelating agent, resulting in a more stable complex. Stability constants are often expressed in their logarithmic form (log K).

The primary binding sites on the glucoheptonate molecule are the carboxylate group (-COO⁻) and the hydroxyl groups (-OH) along the carbon chain. The formation of five- or six-membered chelate rings involving these groups is thermodynamically favorable and contributes to the stability of the complex.

An In-depth Technical Guide to the Structural Analysis of Glucoheptonic Acid Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the structural analysis of metal complexes involving glucoheptonic acid. Due to the limited availability of specific crystallographic data for this compound complexes in the public domain, this document leverages data from the closely related and structurally similar gluconic acid as a proxy to elucidate fundamental principles of coordination and structural characterization. This guide details the key experimental protocols for analysis and explores an industrial application workflow.

Introduction to this compound and its Metal Complexes

This compound, a seven-carbon sugar acid, is a polyhydroxy carboxylic acid known for its excellent chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various industrial, pharmaceutical, and agricultural applications.[1][2][3] The multiple hydroxyl groups and the terminal carboxylic acid group provide several potential coordination sites, allowing for the formation of diverse and stable metal complexes. Understanding the structural characteristics of these complexes is crucial for optimizing their function in applications such as metal sequestration, drug delivery, and as contrast agents.

Coordination Chemistry and Structural Data

While specific crystal structures for this compound metal complexes are not widely available, the coordination chemistry can be inferred from studies on gluconic acid, which differs by only one hydroxymethylene unit. In most documented D-gluconic acid complexes, metal ions are coordinated through the α-hydroxycarboxylate moiety, forming a stable five-membered chelate ring.[4] The carboxyl group is typically deprotonated, and the deprotonation of the α-hydroxyl group depends on the Lewis acidity of the metal ion and the pH of the solution.[4]

Stability Constants of Metal-Gluconate Complexes

The stability of these complexes is a critical parameter. The following table summarizes the stability constants (log β) for various metal-gluconate complexes, which provide a strong indication of the binding affinity.

| Metal Ion | Stoichiometry (M:L) | pH | log β | Method |

| Cd²⁺ | 1:1 | 7 | ~13-20 | Schubert (ion-exchange) |

| Ce³⁺ | 2:1 | 13.3 | 43.9 | Solubility product |

| Co²⁺ | 1:1 | 7 | ~13-20 | Schubert (ion-exchange) |

| Eu³⁺ | 1:1 | 13.3 | ~24-38 | Schubert (ion-exchange) |

| Fe³⁺ | 1:1 | 13.3 | ~24-38 | Solubility product |

| Ho³⁺ | 2:1 | 13.3 | 49.8 | Solubility product |

| U(VI) | 1:1 | 7 | ~13-20 | Schubert (ion-exchange) |

Table 1: Stability constants of various metal-gluconate complexes. Data sourced from studies on gluconic acid complexes, providing an estimation for this compound complex stability.[5]

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural characterization of this compound metal complexes.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a crystalline complex, including bond lengths, bond angles, and coordination geometry.

Generalized Protocol:

-

Synthesis and Crystallization:

-

Synthesize the metal complex by reacting a soluble salt of the metal with sodium or calcium glucoheptonate in an appropriate solvent (typically water or a water/ethanol mixture).

-

Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals suitable for X-ray diffraction. Other techniques like vapor diffusion or liquid-liquid diffusion may also be employed.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is collected over a range of angles by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state structure and dynamics of diamagnetic metal complexes. 1H and 13C NMR can reveal information about the coordination environment of the glucoheptonate ligand.

Generalized Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified metal-glucoheptonate complex in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For more detailed structural information, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

-

Spectral Analysis:

-

Assign the proton and carbon signals of the glucoheptonate ligand in the complex.

-